![molecular formula C25H21N3O2S B289947 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B289947.png)
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity, particularly in the area of cancer research.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. The compound has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
The compound 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. The compound has also been found to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one has several advantages for lab experiments. It is readily synthesized, and its purity and yield are high. The compound has also been extensively studied for its potential applications in cancer research, and its anti-cancer activity has been well documented. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one. One area of interest is the development of analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one involves a multi-step process that includes the condensation of 2-aminothiophene with 2-bromo-4-methoxyacetophenone, followed by the reaction with 2-phenylacetonitrile and cyclization using sodium hydride as a base. The final product is obtained in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit significant anti-cancer activity, particularly against breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
Molekularformel |
C25H21N3O2S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-16-phenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C25H21N3O2S/c1-30-16-12-10-15(11-13-16)23-27-21-20-19(14-6-3-2-4-7-14)17-8-5-9-18(17)26-25(20)31-22(21)24(29)28-23/h2-4,6-7,10-13,23,27H,5,8-9H2,1H3,(H,28,29) |
InChI-Schlüssel |
RZZKGSRCGOHNOK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC5)C(=C34)C6=CC=CC=C6 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC5)C(=C34)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



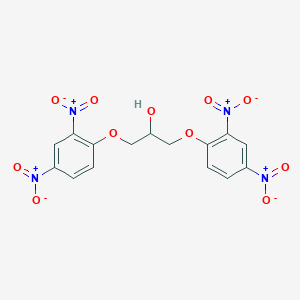
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
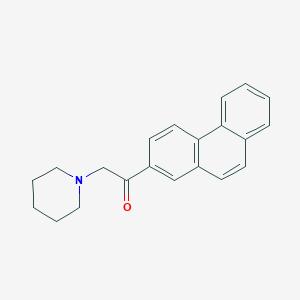
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
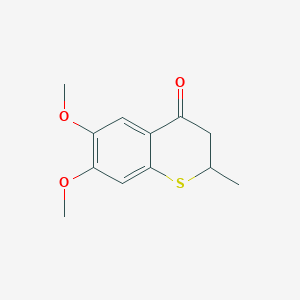
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
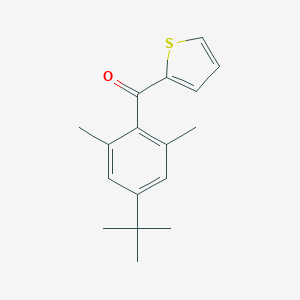
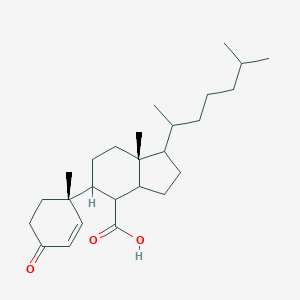
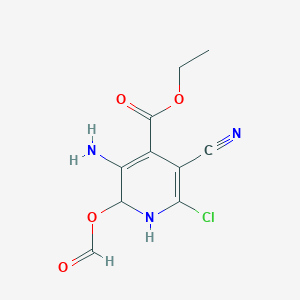

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)